molecular formula C13H15NOS B5553606 2-(allylthio)-N-cyclopropylbenzamide

2-(allylthio)-N-cyclopropylbenzamide

Cat. No.: B5553606
M. Wt: 233.33 g/mol
InChI Key: LLBUQSGOIUWVBU-UHFFFAOYSA-N
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Description

2-(allylthio)-N-cyclopropylbenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

2-(allylthio)-N-cyclopropylbenzamide and its derivatives have been synthesized and evaluated for their pharmacological properties, particularly focusing on their receptor agonist potential. Studies have explored the necessity of specific moieties for receptor interaction, evaluating their binding affinities and efficacies across various opioid receptors. For example, modifications of the 4-allyl moiety in certain compounds have shown to impact their δ-opioid receptor affinity and efficacy, suggesting a nuanced role of substituent variations in receptor binding and function (Furness et al., 2000).

Enantioselective Synthesis

The compound and related structures have also been investigated in the context of enantioselective synthesis. For instance, gem-dizinc reagents have been employed for the cyclopropanation of allylic alcohols, showcasing the capability to produce 1,2,3-substituted cyclopropane derivatives with high yields and excellent enantio- and diastereoselectivities. This method highlights the potential of incorporating cyclopropylamine structures into complex molecular frameworks, expanding the toolkit for synthetic organic chemistry (Zimmer & Charette, 2009).

Carbonic Anhydrase Inhibition

Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties, which share structural similarities with this compound, has revealed potent inhibitory effects against carbonic anhydrase isoenzymes. These findings indicate a potential therapeutic application in diseases where carbonic anhydrase activity is implicated, further emphasizing the diverse biological activities accessible through structural manipulation of cyclopropylamine and related compounds (Boztaş et al., 2015).

Antinociceptive Properties

Compounds with the this compound motif have been investigated for their antinociceptive properties in the context of opioid receptor agonism. Studies have demonstrated the potential of these compounds to provide pain relief with limited effects on respiratory function, indicating a therapeutic advantage over traditional narcotic analgesics. This research underscores the importance of structural and stereochemical considerations in the development of safer analgesic agents (Gengo et al., 2003).

Properties

IUPAC Name

N-cyclopropyl-2-prop-2-enylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-2-9-16-12-6-4-3-5-11(12)13(15)14-10-7-8-10/h2-6,10H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBUQSGOIUWVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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